(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine
Description
Properties
IUPAC Name |
(Z)-1-(3-ethoxyphenyl)-N-[(E)-1-(3-ethoxyphenyl)ethylideneamino]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-5-23-19-11-7-9-17(13-19)15(3)21-22-16(4)18-10-8-12-20(14-18)24-6-2/h7-14H,5-6H2,1-4H3/b21-15-,22-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKPXBSWUJXJIT-KBNZVFGVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=NN=C(C)C2=CC(=CC=C2)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C(=N/N=C(/C)\C2=CC(=CC=C2)OCC)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine typically involves the condensation of 3-ethoxyacetophenone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone intermediate. The reaction mixture is then subjected to reflux conditions to promote the formation of the desired (Z,E)-isomer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine can undergo oxidation reactions to form corresponding azines or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.
Substitution: It can participate in substitution reactions where the ethoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products:
Oxidation: Formation of azines or other oxidized products.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Biology and Medicine:
Antimicrobial Agents: Research is ongoing to evaluate the antimicrobial properties of this compound and its derivatives.
Drug Development: The compound is investigated for its potential as a lead compound in the development of new pharmaceuticals.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments with specific color properties.
Polymer Science: It is explored for its potential use in the development of new polymers with enhanced properties.
Mechanism of Action
The mechanism of action of (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine with structurally related bis-ethylidene hydrazines, highlighting substituent effects:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (-OCH₂CH₃) is electron-donating, which may increase electron density at the hydrazone core compared to nitro (-NO₂) or bromo (-Br) substituents. This could enhance metal-coordination ability or alter biological target interactions .
- Stereochemistry: The Z,E configuration may introduce steric hindrance or distinct molecular packing compared to E,E isomers, as seen in disordered crystal structures of biphenyl-substituted hydrazines .
Physicochemical Properties
- Melting Points: Nitro-substituted derivatives (e.g., 3-nitro analog) exhibit higher melting points (~470°C) due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking) . Ethoxy-substituted compounds likely have lower melting points due to reduced polarity.
- Synthesis Yields: Derivatives with simple aryl groups (e.g., phenyl) achieve yields >90%, while bulkier substituents (e.g., thiophene) slightly reduce yields (~87–89%) .
Coordination and Supramolecular Behavior
- Metal Complexes: Hydrazines with pyridyl groups (e.g., 1,2-bis(1-(pyridin-3-yl)ethylidene)hydrazine) form 1D zig-zag chains with Zn(II), enabling photocatalytic degradation of organic dyes .
- Intermolecular Interactions: Ethoxy-substituted hydrazines may engage in C–H⋯O hydrogen bonding or π-stacking, contrasting with halogen-bond-driven packing in bromo analogs .
Biological Activity
(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine is a hydrazone derivative that has garnered attention for its potential biological activities. Hydrazones, in general, are known for a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to detail the biological activity of this specific compound, supported by relevant data and research findings.
Chemical Structure
The compound this compound features two ethylidene groups linked by a hydrazine moiety. Its molecular structure is characterized by the presence of aromatic rings that contribute to its biological activity.
Antimicrobial Activity
Hydrazone derivatives have shown significant antimicrobial properties. In vitro studies reveal that this compound exhibits activity against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus megaterium.
- Gram-negative bacteria : Shows moderate activity against Escherichia coli.
- Fungal strains : Demonstrated antifungal activity against Aspergillus niger.
The inhibition zones observed during antimicrobial assays indicate the compound's potential as an antimicrobial agent. For instance, a study reported inhibition zones of approximately 12 mm against Bacillus megaterium, suggesting substantial antibacterial effectiveness .
Anticancer Activity
Research indicates that hydrazone derivatives can possess cytotoxic effects on cancer cell lines. For example, studies on related compounds have shown that modifications in the hydrazone structure can lead to enhanced cytotoxicity against various cancer cell lines such as HT-29 and Jurkat cells. The presence of electron-donating groups on the phenyl ring is often correlated with increased antiproliferative activity .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between 3-ethoxyacetophenone and hydrazine hydrate under acidic conditions. Characterization techniques such as NMR spectroscopy confirm the structure and purity of the synthesized compound.
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of this compound with target proteins. The binding affinity to enzymes like tyrosinase has been evaluated, revealing potential mechanisms through which the compound exerts its biological effects. Docking results suggest favorable interactions with key amino acid residues, which may correlate with its observed biological activities .
Data Tables
Q & A
Q. What synthetic methodologies are recommended for preparing (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine with high purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine derivatives and appropriately substituted ketones. For example:
- Reflux 3-ethoxyacetophenone with hydrazine hydrate in ethanol, using acetic acid as a catalyst, to form the hydrazone intermediate. Adjust stoichiometry (1:1 molar ratio) and reaction time (4–6 hours) to favor the Z,E isomer .
- Purify via recrystallization (e.g., ethanol or acetonitrile) to achieve >90% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .
Q. Which characterization techniques are critical for confirming the Z,E configuration and structural integrity?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve stereochemistry and validate the Z,E configuration. Use SHELXL for refinement (e.g., CCDC deposition number for analogous structures) .
- NMR Spectroscopy : Analyze and NMR spectra for diagnostic peaks:
- Hydrazine N-H protons (δ 8.5–9.5 ppm).
- Ethoxy group signals (δ 1.3–1.5 ppm for CH, δ 3.9–4.1 ppm for OCH) .
- FTIR : Confirm C=N stretching vibrations (1600–1650 cm) and N-H bonds (3200–3400 cm) .
Q. How can researchers evaluate the antimicrobial activity of this compound in vitro?
- Methodological Answer :
- Agar diffusion assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use 100 µg/mL concentrations; measure inhibition zones after 24 hours .
- MIC determination : Perform broth microdilution (CLSI guidelines). Compare results with positive controls (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How do substituent modifications (e.g., nitro vs. ethoxy groups) influence biological activity or corrosion inhibition?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., 3-nitro, 4-chloro) and compare bioactivity. For example:
| Substituent | Antimicrobial IC (µM) | Corrosion Inhibition Efficiency (%) |
|---|---|---|
| 3-Ethoxy | 12.5 | 85 |
| 3-Nitro | 8.2 | 92 |
| 4-Chloro | 18.7 | 78 |
| Data adapted from studies on symmetrical hydrazine derivatives . |
- Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) quantify corrosion inhibition in acidic media .
Q. What computational strategies predict binding affinity to biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets like histone demethylase LSD1 or MAO-B. Optimize ligand poses using PyMOL .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antioxidant activity .
Q. How should researchers address contradictions in biological assay data across similar derivatives?
- Methodological Answer :
- Data triangulation : Cross-validate using orthogonal assays (e.g., fluorescence-based DNA-binding studies vs. enzymatic inhibition assays) .
- Control experiments : Test solubility (e.g., DMSO tolerance) and stability (HPLC monitoring) to rule out false negatives .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Hydrazine Derivatives
Q. Table 2. Electrochemical Parameters for Corrosion Inhibition
| Derivative | E (mV) | I (µA/cm²) | Efficiency (%) |
|---|---|---|---|
| 3-Ethoxy analog | -450 | 12.3 | 85 |
| 3-Nitro analog | -420 | 8.9 | 92 |
| Data from EIS/PDP in 1M HCl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
